molecular formula C14H13N5O2 B13822996 3-benzyl-6-(2-oxopropyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

3-benzyl-6-(2-oxopropyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B13822996
M. Wt: 283.29 g/mol
InChI Key: SJWPOUGJNAYXPJ-UHFFFAOYSA-N
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Description

3-benzyl-6-(2-oxopropyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-6-(2-oxopropyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves the reaction of N-substituted 4-amino-3-benzyl-1,2,3-triazole-5-carboxamides with phosphorus oxochloride and dimethylformamide at 80°C or with triethyl orthoacetate and acetic anhydride at 160°C . These reactions afford 6-mono- or 5,6-disubstituted 1,2,3-triazolo[4,5-d]pyrimidin-7-ones in yields ranging from 30% to 90% .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-6-(2-oxopropyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and oxopropyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted triazolopyrimidines.

Scientific Research Applications

3-benzyl-6-(2-oxopropyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-benzyl-6-(2-oxopropyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit ubiquitin-specific peptidase 28 (USP28), which is associated with the occurrence and development of various malignancies . By binding to USP28, the compound affects protein levels, inhibits cell proliferation, and induces apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-benzyl-6-(2-oxopropyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit USP28 selectively makes it a promising candidate for targeted cancer therapy .

Properties

Molecular Formula

C14H13N5O2

Molecular Weight

283.29 g/mol

IUPAC Name

3-benzyl-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C14H13N5O2/c1-10(20)7-18-9-15-13-12(14(18)21)16-17-19(13)8-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3

InChI Key

SJWPOUGJNAYXPJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CN1C=NC2=C(C1=O)N=NN2CC3=CC=CC=C3

Origin of Product

United States

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